4-Aminohexan-2-one

Synthetic methodology Process chemistry Aminoketone synthesis

Researchers requiring a γ-aminoketone building block with defined 1,3-amine-ketone spacing often face limited isomer availability and inconsistent characterization. 4-Aminohexan-2-one resolves this with a peer-reviewed, one-step synthesis and complete multi-technique spectroscopic characterization (¹H-, ²H-, ¹³C-NMR, IR, Raman). • Validated synthetic route published in Molbank (2023, M1654) ensures experimental reproducibility. • Full spectroscopic dataset enables immediate in situ reaction monitoring by vibrational spectroscopy. • 95% purity; available as free base and hydrochloride salt (CAS 801290-67-5).

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
Cat. No. B13196820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminohexan-2-one
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCCC(CC(=O)C)N
InChIInChI=1S/C6H13NO/c1-3-6(7)4-5(2)8/h6H,3-4,7H2,1-2H3
InChIKeyILEFQUBFUCVUHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminohexan-2-one: Essential Procurement Data for the C6 γ-Aminoketone Building Block (CAS 807322-95-8)


4-Aminohexan-2-one (CAS 807322-95-8) is a C6 aliphatic γ-aminoketone with molecular formula C₆H₁₃NO and molecular weight 115.17 g/mol, bearing a primary amine at position 4 and a ketone at position 2 on a linear six-carbon chain . The free base is typically procured at ≥95% purity ; the hydrochloride salt (CAS 801290-67-5, MW 151.63 g/mol) is also commercially available through Enamine (catalog EN300-81642) [1]. A one-step synthesis under adapted Vilsmeier conditions delivering the title compound in quantitative yield with full ¹H-, ²H-, ¹³C-NMR, IR, and Raman characterization has been published in Molbank (2023, M1654) [2].

Free base or HCl salt: both forms commercially available; choose based on reaction conditions or solubility needs.
Typical purity ≥95%: suitable as a building block for medicinal chemistry and process research.
Fully characterized reference: one-step quantitative synthesis with complete NMR, IR, and Raman data published in Molbank (2023).

Why Positional Isomers of Aminohexanone Cannot Be Interchanged in Synthesis or Screening: 4-Aminohexan-2-one


Among the C₆H₁₃NO aminohexanone positional isomers, the location of the primary amine relative to the ketone fundamentally dictates reactivity, physicochemical properties, and biological target engagement. The 4-amino (γ) regioisomer presents a 1,3-relationship between the amine and carbonyl, enabling distinct intramolecular interactions (e.g., six-membered cyclic hemiaminal formation) and enamine/enaminate chemistry unavailable to the 1-amino (α), 3-amino (β), or 6-amino (terminal) congeners [1]. This positional specificity means that a biological screening hit identified with 4-aminohexan-2-one cannot be reliably recapitulated with any other aminohexanone isomer, nor can synthetic routes optimized for the γ-aminoketone scaffold be directly ported to α- or β-aminoketone substrates without risk of divergent reaction outcomes [2].

Positional isomers (1-amino, 3-amino, 6-amino): the γ‑spacing (1,3‑relationship) of 4‑aminohexan‑2‑one enables unique cyclic hemiaminal and enamine chemistry; α‑ and β‑isomers cannot reproduce these pathways.
Unsaturated analog (4‑amino‑3‑hexen‑2‑one): the conjugated enaminone system alters electronic properties and reactivity; not a direct substitute for the saturated γ‑aminoketone scaffold.
Other aminohexanone isomers: synthetic routes and biological target engagement are regioisomer‑dependent; procurement of a non‑γ isomer may not support intended peptidomimetic or SAR studies.

Quantitative Differentiation Evidence for 4-Aminohexan-2-one Versus Closest Analogs


Synthetic Accessibility: Quantitative One-Step Yield for the 4-Amino Regioisomer vs. Multi-Step Routes for Other Aminohexanones

4-Aminohexan-2-one can be prepared in a single synthetic step in quantitative yield using adapted Vilsmeier conditions, as reported by Jaster et al. (2023), with the product fully characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. By contrast, the 1-aminohexan-2-one (α-aminoketone) regioisomer is typically synthesized via multi-step nucleophilic substitution of hexanone with ammonia followed by HCl salt formation, with no single-step quantitative-yield protocol reported in the peer-reviewed literature . The 3-aminohexan-2-one (β-aminoketone) and 6-aminohexan-2-one isomers similarly lack published one-step, high-yield synthetic procedures . This differential in synthetic step-count and efficiency directly impacts procurement cost, scalability, and lead time for multi-gram or larger orders.

Synthetic accessibility
Cross‑study comparable
1 step, quantitative yield vs ≥2 steps, yields not disclosed for other isomers
Supports procurement efficiency and batch consistency
Adapted Vilsmeier conditions; Jaster et al. 2023
Synthetic methodology Process chemistry Aminoketone synthesis

Spectroscopic Characterization: Complete Multi-Nuclear NMR and Vibrational Dataset for the 4-Amino Isomer

The Molbank publication by Jaster et al. (2023) provides a complete spectroscopic fingerprint for 4-aminohexan-2-one, including ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectral data acquired under standardized conditions [1]. This comprehensive dataset enables unambiguous identity confirmation and purity assessment upon receipt, and serves as a reference for lot-to-lot consistency verification. In contrast, the 3-aminohexan-2-one and 6-aminohexan-2-one regioisomers have only basic property listings (molecular weight, predicted boiling point, density) without published multi-nuclear NMR and Raman datasets in peer-reviewed journals . The 1-aminohexan-2-one analog similarly lacks a published, peer-reviewed full spectroscopic characterization package . The absence of validated reference spectra for comparator isomers increases the analytical burden and quality assurance risk for procurement of those compounds.

Spectroscopic characterization
Cross‑study comparable
5 techniques (¹H, ²H, ¹³C NMR, IR, Raman) fully reported vs 0 peer‑reviewed datasets for any comparator isomer
Reduces in‑house QC workload and aids identity confirmation
Standardized acquisition parameters; Molbank 2023
Analytical chemistry Quality control Structural confirmation

Regiochemical Identity: The 4-Amino (γ) Position as a Structurally Distinct Scaffold for Peptidomimetic Chemistry

The 1,3-relationship between the amino and ketone groups in 4-aminohexan-2-one produces a γ-aminoketone scaffold that has been explicitly noted as a versatile intermediate for the construction of peptidomimetic scaffolds, where the spacing between the amine and carbonyl functionalities mimics the backbone spacing of γ-amino acid residues [1]. This geometric feature is absent in the 1-amino (α-aminoketone) and 3-amino (β-aminoketone) regioisomers, which present different inter-functional distances and thus enable different cyclization and coupling chemistries. The 4-amino unsaturated analog, 4-amino-3-hexen-2-one (CAS 33663-56-8, MW 113.16), presents a conjugated enaminone system with fundamentally different electronic properties and reactivity, making it unsuitable as a direct substitute for the saturated γ-aminoketone scaffold .

Regiochemical scaffold
Class‑level context
γ‑aminoketone (3‑bond spacing) vs α‑/β‑ (2‑bond) or unsaturated enaminone
Geometry relevant to γ‑amino acid and peptidomimetic design
No head‑to‑head bioactivity comparison published
Medicinal chemistry Peptidomimetics Scaffold design

Recommended Procurement Scenarios for 4-Aminohexan-2-one Based on Available Evidence


Synthetic Methodology Development Requiring a Well-Characterized γ-Aminoketone Building Block

For laboratories developing new synthetic routes to nitrogen-containing heterocycles, peptidomimetics, or enamine/enaminate intermediates, 4-aminohexan-2-one is the preferred procurement choice among aminohexanone isomers because its one-step quantitative synthesis [1] and complete spectroscopic dataset [1] minimize the analytical burden at receipt and provide a reliable starting material for reaction optimization. The published IR and Raman spectra are particularly valuable for in situ reaction monitoring by vibrational spectroscopy.

Medicinal Chemistry Programs Exploring γ-Amino Acid Mimetics or 1,3-Amino-Ketone Pharmacophores

The 1,3-spacing between amine and ketone in 4-aminohexan-2-one provides a scaffold geometry relevant to γ-amino acid and γ-turn peptidomimetic design [2]. Procurement of this specific regioisomer is warranted when structure-activity relationship (SAR) exploration requires the γ-aminoketone pharmacophoric distance; α- and β-aminoketone isomers cannot reproduce this geometric presentation to biological targets.

Analytical Method Development and Reference Standard Qualification

The availability of peer-reviewed ¹H-, ²H-, ¹³C-NMR, IR, and Raman reference data for 4-aminohexan-2-one [1] makes it a suitable candidate for analytical method development, HPLC/GC-MS reference standard qualification, and spectral library construction. No other aminohexanone isomer currently offers a comparable published multi-technique spectroscopic reference package.

Academic Research Requiring Reproducible Synthetic Protocols and Full Characterization

For academic laboratories publishing synthetic procedures, 4-aminohexan-2-one offers a distinct advantage: the Molbank (2023) publication provides both a validated preparative method and complete characterization data in a citable, peer-reviewed format [1]. This supports experimental reproducibility and satisfies journal requirements for compound characterization, reducing the burden of acquiring de novo analytical data.

Application
Selection Property
Validation Focus
Synthetic methodology development (γ‑aminoketone building block)
One‑step quantitative synthesis with full spectroscopic characterization
Reaction monitoring by IR/Raman, reproducibility of published protocol
Medicinal chemistry (γ‑amino acid mimetics, SAR)
1,3‑Amino‑ketone scaffold geometry
Pharmacophoric distance to target, peptidomimetic engagement
Analytical method development & reference standard
Peer‑reviewed multi‑nuclear NMR and vibrational dataset
Identity confirmation, lot‑to‑lot spectral consistency
Academic research & publication support
Citable synthetic protocol and characterization in peer‑reviewed journal
Experimental reproducibility, journal characterization requirements
Quote Request

Request a Quote for 4-Aminohexan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.